molecular formula C9H13N3O2 B13340780 N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine CAS No. 55684-40-7

N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine

Katalognummer: B13340780
CAS-Nummer: 55684-40-7
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: PWBHUVWCUPCVME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a glycine moiety attached to the nitrogen atom at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methylglycine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and glycine moieties. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-N-methylalanine
  • N-(4,6-dimethylpyrimidin-2-yl)-N-methylvaline
  • N-(4,6-dimethylpyrimidin-2-yl)-N-methylleucine

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .

Eigenschaften

CAS-Nummer

55684-40-7

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

2-[(4,6-dimethylpyrimidin-2-yl)-methylamino]acetic acid

InChI

InChI=1S/C9H13N3O2/c1-6-4-7(2)11-9(10-6)12(3)5-8(13)14/h4H,5H2,1-3H3,(H,13,14)

InChI-Schlüssel

PWBHUVWCUPCVME-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N(C)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.